molecular formula C11H20N2O2S B1398159 (R)-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate CAS No. 1089729-72-5

(R)-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate

Cat. No.: B1398159
CAS No.: 1089729-72-5
M. Wt: 244.36 g/mol
InChI Key: OLZRMIGDZLTJLM-MRVPVSSYSA-N
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Description

®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyl group, a carbamothioyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl isocyanate, and thiourea.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

    Procedure: Piperidine is first reacted with tert-butyl isocyanate to form the intermediate tert-butyl piperidine-1-carboxylate. This intermediate is then treated with thiourea to yield ®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

    Reduction: Lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Various nucleophiles such as amines or alcohols; reaction temperature0-50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-carbamothioylpiperidine-1-carboxylate: Lacks the ®-configuration.

    Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.

    Tert-butyl 2-carbamothioylmorpholine-1-carboxylate: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate is unique due to its specific stereochemistry ®-configuration, which can influence its biological activity and interactions with molecular targets. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity and stability compared to similar compounds.

Properties

IUPAC Name

tert-butyl (2R)-2-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZRMIGDZLTJLM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733246
Record name tert-Butyl (2R)-2-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089729-72-5
Record name tert-Butyl (2R)-2-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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